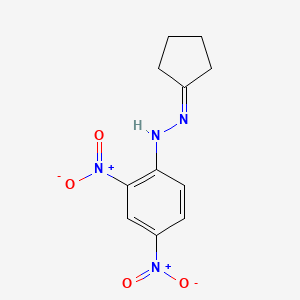

Cyclopentanone 2,4-dinitrophenylhydrazone

説明

特性

CAS番号 |

2057-87-6 |

|---|---|

分子式 |

C11H12N4O4 |

分子量 |

264.24 g/mol |

IUPAC名 |

N-(cyclopentylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |

InChIキー |

PWMLZJHXUHLKPB-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |

製品の起源 |

United States |

Synthesis and Characterization of Cyclopentanone 2,4-Dinitrophenylhydrazone: A Technical Guide

Executive Summary

The identification of volatile liquid carbonyls is a foundational technique in organic analytical chemistry and drug development. Because liquid ketones like cyclopentanone are difficult to characterize purely by their physical state, they are chemically derivatized into solid crystalline compounds. This whitepaper provides an in-depth mechanistic and experimental guide to synthesizing[1], focusing on the causality of the reaction conditions and the analytical validation of the product using its established literature melting point.

Physicochemical Properties & Literature Metrics

To establish a baseline for analytical validation, the quantitative physicochemical data for both the starting material and the target derivative are summarized below. The sharp increase in molecular weight and the shift from a liquid to a crystalline solid are what make this derivatization analytically useful.

| Property | Cyclopentanone | Cyclopentanone 2,4-Dinitrophenylhydrazone |

| Molecular Formula | C₅H₈O | C₁₁H₁₂N₄O₄ |

| Molecular Weight | 84.12 g/mol | 264.24 g/mol |

| Physical State | Colorless volatile liquid | Orange crystalline solid |

| Boiling Point | 130.6 °C | N/A (Decomposes) |

| Melting Point | -58.2 °C | 144 °C – 146 °C |

| PubChem CID | 8452 | 230309 |

Data supported by [1], [2], and established synthetic literature[3][4][5].

Mechanistic Causality of the Derivatization Reaction

The reaction between cyclopentanone and proceeds via a nucleophilic addition-elimination (condensation) pathway[6]. Understanding the electronic flow is critical for controlling the reaction environment:

-

Electrophilic Activation : The carbonyl oxygen of cyclopentanone is protonated by the sulfuric acid catalyst. This significantly increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack[7].

-

Nucleophilic Addition : The terminal primary amine of the 2,4-DNPH molecule attacks the activated carbonyl carbon. The nucleophilicity of this amine is intrinsically lowered by the electron-withdrawing nitro groups on the aromatic ring, making the prior acid-activation step strictly necessary[7].

-

Tetrahedral Intermediate : The attack forms a transient carbinolamine intermediate[6].

-

Elimination : An intramolecular proton transfer converts the hydroxyl group into a superior leaving group (water). The subsequent elimination of water yields a stable C=N double bond, forming the highly conjugated hydrazone[6][8].

Figure 1: Addition-elimination mechanism of 2,4-DNPH derivatization.

Experimental Methodology: A Self-Validating Protocol

To ensure high yield and analytical purity, the experimental workflow must be treated as a self-validating system where each step directly impacts the reliability of the final melting point analysis.

Step 1: Preparation of Brady's Reagent Suspend 0.25 g of 2,4-DNPH in 5 mL of methanol, followed by the cautious, dropwise addition of 0.5 mL concentrated sulfuric acid[8]. Causality: Methanol acts as a miscible co-solvent for both the organic ketone and the polar reagent. Sulfuric acid provides the necessary acidic pH to activate the carbonyl. However, the pH must not drop too low, or the nucleophilic hydrazine nitrogen will become fully protonated and unreactive[7][8].

Step 2: Condensation Reaction Add 0.2 g of cyclopentanone dropwise to the warm reagent solution while stirring[8]. Causality: Dropwise addition prevents localized thermal spikes and controls the rate of the exothermic condensation, minimizing the formation of side products.

Step 3: Precipitation Allow the mixture to stand undisturbed at room temperature for 10–15 minutes. Causality: The extended conjugation of the resulting 2,4-dinitrophenylhydrazone drastically lowers its solubility in the methanol/water matrix. As it precipitates as an orange solid, it drives the chemical equilibrium forward via Le Chatelier's principle[6].

Step 4: Isolation Isolate the crude orange precipitate via vacuum filtration using a Büchner or Hirsch funnel, washing the filter cake with a small volume of ice-cold methanol[8]. Causality: Cold solvent washing removes residual sulfuric acid and unreacted cyclopentanone without dissolving the target derivative.

Step 5: Purification (Recrystallization) Recrystallize the crude solid from a minimum volume of a hot ethanol/water mixture[8]. Causality: This is the most critical self-validating step. Unreacted 2,4-DNPH has a melting point of ~199 °C. If not removed via recrystallization, it will artificially elevate or broaden the melting point of the final product, leading to a false structural identification[8].

Figure 2: Self-validating workflow for derivative synthesis and MP analysis.

Analytical Validation: Melting Point as a Structural Proxy

The definitive identification of the cyclopentanone derivative relies on its melting point. The established literature melting point for is strictly bounded between 144 °C and 146 °C [3][4][5].

When analyzing the recrystallized product using a capillary melting point apparatus, a sharp melting range (e.g., 144.5 °C – 145.5 °C) validates both the identity of the original carbonyl (cyclopentanone) and the thermodynamic purity of the synthesized derivative. If the recorded melting point is depressed or exhibits a broad range (>2 °C variance), it indicates the presence of impurities (residual solvent or unreacted reagent), and the protocol dictates that a secondary recrystallization must be performed.

References[1] Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone | CID 230309. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/230309[3]The Synthesis of N-Alkyl-2-oxocyclopentanecarboxyamides. RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/1958/JR/jr9580001624[4]Reaction of 1,3-Dibromopropane with Cyclohexanones. Bulletin of the Chemical Society of Japan. https://academic.oup.com/bcsj/article/57/6/1637/7365611[2]Cyclopentanone. Wikipedia. https://en.wikipedia.org/wiki/Cyclopentanone[5]CHEM 269: Alcohols, Aldehydes & Ketones: Derivative Melting Points. University of Massachusetts Amherst. https://www.chem.umass.edu/people/mcdaniel/chem269/experiments/aak/mp-table.pdf[6]2,4-Dinitrophenylhydrazine. Wikipedia. https://en.wikipedia.org/wiki/2,4-Dinitrophenylhydrazine[8]Chemical Importance of Brady's Reagent. International Journal of Research in Pharmacy and Chemistry (IJRPC). http://www.ijrpc.com/issues/vol2issue4/32.pdf[7]2,4-Dinitrophenyl hydrazine Test for Carbonyl Groups Detection. ChemistrySH. https://chemistrysh.com/24-dinitrophenyl-hydrazine-test/

Sources

- 1. Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone | C11H12N4O4 | CID 230309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 3. 323. The synthesis of N-alkyl-2-oxocyclopentanecarboxyamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. chemistrysh.com [chemistrysh.com]

- 8. ijrpc.com [ijrpc.com]

Structural Elucidation and 1H NMR Spectral Analysis of Cyclopentanone 2,4-Dinitrophenylhydrazone

Executive Summary

In pharmaceutical analysis and drug development, the derivatization of volatile or unstable carbonyl compounds into stable, crystalline solids is a foundational technique for structural elucidation and impurity tracking[1]. Cyclopentanone 2,4-dinitrophenylhydrazone (PubChem CID: 230309) is the stable derivative formed by the condensation of cyclopentanone with 2,4-dinitrophenylhydrazine (Brady’s reagent)[2].

This technical guide provides an in-depth analysis of the H NMR spectrum of cyclopentanone 2,4-dinitrophenylhydrazone. By bridging the gap between theoretical spin-system mechanics and practical benchtop protocols, this whitepaper serves as a definitive reference for analytical chemists and drug development professionals requiring precise spectral validation.

Mechanistic Grounding: Derivatization and Stereochemistry

The formation of cyclopentanone 2,4-dinitrophenylhydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine of 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of cyclopentanone, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the imine (hydrazone) linkage[1].

Reaction workflow for the synthesis of cyclopentanone 2,4-dinitrophenylhydrazone.

The Degeneracy of E/Z Isomerism

In asymmetric ketones, derivatization with 2,4-DNPH yields a mixture of E and Z isomers, which significantly complicates the H NMR spectrum due to the presence of overlapping, non-equivalent signals[3]. However, because cyclopentanone is a -symmetric cyclic ketone, the E and Z configurations of its hydrazone are degenerate. This symmetry collapses the potential complexity, yielding a single, highly resolved set of aromatic and aliphatic signals. This unique property makes cyclopentanone 2,4-dinitrophenylhydrazone an exceptional calibration standard for studying hydrazone isomerization kinetics[4].

H NMR Spectral Analysis (400 MHz, CDCl )

The H NMR spectrum of cyclopentanone 2,4-dinitrophenylhydrazone is cleanly divided into three distinct regions: the highly deshielded hydrazone proton, the aromatic spin system, and the aliphatic cyclopentyl envelope[5],[6].

The Hydrazone Proton (NH)

The NH proton appears as a broad singlet far downfield, typically between 10.70 and 11.00 ppm .

-

Causality: This extreme deshielding is driven by three factors: the inductive electron withdrawal from the adjacent imine nitrogen, resonance delocalization into the electron-deficient 2,4-dinitrophenyl ring, and intramolecular hydrogen bonding between the NH proton and the ortho-nitro group. The signal is broad due to the quadrupolar relaxation effect of the adjacent N nucleus and slow chemical exchange.

The Aromatic Spin System (AMX System)

The 2,4-dinitrophenyl ring presents a classic three-spin system due to the strongly electron-withdrawing nitro ( ) groups:

-

H-3 ( ~9.12 ppm): This proton is situated between two nitro groups. The combined anisotropic and inductive deshielding effects push it to the furthest downfield position in the aromatic region. It appears as a fine doublet ( Hz) due to meta-coupling with H-5[6].

-

H-5 ( ~8.28 ppm): Located ortho to one nitro group and meta to the other, H-5 appears as a doublet of doublets (dd). It exhibits a large ortho-coupling to H-6 ( Hz) and a smaller meta-coupling to H-3 ( Hz)[6].

-

H-6 ( ~7.92 ppm): Adjacent to the hydrazone linkage, H-6 is the least deshielded of the aromatic protons. It appears as a doublet ( Hz) due to its ortho-coupling with H-5[6].

The Aliphatic Cyclopentyl Protons

Despite the symmetry of the cyclopentane ring, the rigid double bond creates distinct chemical environments for the and methylene groups:

-

-CH Protons ( 2.40 - 2.60 ppm): The four protons adjacent to the imine bond are deshielded by the magnetic anisotropy of the -system, appearing as a multiplet[6].

-

-CH Protons ( 1.80 - 1.95 ppm): The four protons furthest from the imine bond reside in a more shielded environment, appearing as an upfield multiplet[6].

Quantitative Data Summary

| Proton Environment | Chemical Shift ( , ppm) | Multiplicity | Integration | Coupling ( , Hz) | Mechanistic Rationale |

| Hydrazone NH | 10.73 | Broad Singlet (br s) | 1H | - | Deshielded by resonance, H-bonding, and inductive effects. |

| Ar-H (H-3) | 9.12 | Doublet (d) | 1H | 2.5 | Maximum deshielding; trapped between two groups. |

| Ar-H (H-5) | 8.27 | Doublet of Doublets (dd) | 1H | 9.6, 2.5 | Ortho and meta coupling within the electron-deficient ring. |

| Ar-H (H-6) | 7.87 | Doublet (d) | 1H | 9.6 | Ortho coupling; least deshielded aromatic proton. |

| Cyclopentyl -CH | 2.40 - 2.60 | Multiplet (m) | 4H | - | Deshielded by the magnetic anisotropy of the bond. |

| Cyclopentyl -CH | 1.80 - 1.95 | Multiplet (m) | 4H | - | Shielded aliphatic protons, distant from the imine center. |

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact solvent calibration).

Experimental Protocol: Synthesis and NMR Preparation

To ensure high-fidelity NMR data, the derivative must be synthesized and purified using a self-validating methodology. The following protocol guarantees the removal of unreacted reagents that could otherwise introduce artifact peaks in the NMR spectrum[1].

Step-by-Step Methodology

-

Preparation of Brady's Reagent: Dissolve 3.0 g of 2,4-dinitrophenylhydrazine in 15 mL of concentrated sulfuric acid ( ). Slowly add this mixture to a solution of 20 mL water and 70 mL ethanol with continuous stirring.

-

Derivatization: Add 0.5 mL of cyclopentanone to 10 mL of the prepared Brady's reagent. Stir vigorously at room temperature for 15 minutes.

-

Isolation (Self-Validation Check 1): The reaction is successful if a vibrant orange precipitate forms immediately. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of cold ethanol to remove unreacted ketone and residual acid.

-

Purification (Self-Validation Check 2): Recrystallize the crude solid from hot ethanol. Dry the resulting crystals under high vacuum for 12 hours. The purity is validated by measuring the melting point; pure cyclopentanone 2,4-dinitrophenylhydrazone exhibits a sharp melting point at 146–148 °C . If the melting point is depressed, repeat the recrystallization.

-

NMR Sample Preparation: Dissolve 15–20 mg of the purified, dried crystals in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

Step-by-step workflow for the preparation and 1H NMR analysis of the 2,4-DNP derivative.

References

-

SpectraBase. "Cyclopentanone 2,4-dinitrophenylhydrazone - 1H NMR Chemical Shifts." John Wiley & Sons, Inc. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 230309, Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone." PubChem. URL:[Link]

-

Saouli, S., et al. "The EZ isomerization mechanism in 2,4-dinitrophenylhydrazones." Journal of Molecular Structure, 2020. URL:[Link]

-

University of Delaware. "Experiment 10: Identifying an Unknown Aldehyde or Ketone." Chemistry Lab Manuals. URL:[Link]

Sources

A Comprehensive Guide to the Synthesis and Crystal Structure Analysis of Cyclopentanone 2,4-Dinitrophenylhydrazone

An in-depth technical guide by a Senior Application Scientist

Executive Summary: This guide provides an in-depth technical overview of the synthesis, characterization, and definitive structural elucidation of cyclopentanone 2,4-dinitrophenylhydrazone via single-crystal X-ray diffraction. Hydrazone derivatives are a cornerstone in both analytical chemistry and materials science, valued for their reliable formation, distinct crystalline properties, and potential for applications such as nonlinear optics (NLO).[1] This document moves beyond a simple recitation of methods to provide a rationale for key experimental decisions, grounding the protocols in established chemical principles. We will detail the synthesis and crystallization, spectroscopic confirmation, and a comprehensive analysis of the crystal structure, including intramolecular hydrogen bonding and supramolecular interactions that define its solid-state architecture. This guide is intended for researchers and professionals in chemistry and drug development who require a robust understanding of crystallographic analysis for organic small molecules.

The Scientific Imperative for Analyzing Hydrazone Crystal Structures

The Enduring Relevance of 2,4-Dinitrophenylhydrazones

For decades, the reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones has been a benchmark for the characterization of carbonyl compounds.[2] The resulting hydrazones are typically brightly colored, crystalline solids with sharp melting points, facilitating straightforward identification.[3] However, the utility of these derivatives extends far beyond simple qualitative analysis. The dinitrophenylhydrazone moiety, with its electron-withdrawing nitro groups and extensive π-system, imparts significant electronic and photophysical properties to the molecule. This has led to their exploration in fields like nonlinear optics, where molecules that crystallize in non-centrosymmetric space groups are highly sought after.[1] A thorough understanding of their solid-state structure is therefore paramount to designing and engineering new materials with tailored properties.

Single-Crystal X-ray Diffraction: The Definitive Analytical Tool

While spectroscopic methods like NMR and IR confirm molecular connectivity, they provide limited information about the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic coordinates, bond lengths, bond angles, and torsional angles of a crystalline compound.[4] Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern how molecules pack in a crystal lattice. This supramolecular architecture is critical, as it dictates the bulk properties of the material, including its stability, solubility, and optical behavior.

Objectives of this Guide

The core objective of this document is to present a holistic analysis of cyclopentanone 2,4-dinitrophenylhydrazone, from its synthesis to the final crystallographic refinement. As a senior application scientist, the emphasis is not just on the what but the why. Why is reflux in ethanol chosen for the synthesis? Why is tetrahydrofuran a suitable solvent for recrystallization? How does an intramolecular hydrogen bond influence the molecule's overall conformation? By addressing these questions, this guide aims to equip the reader with a field-proven, logical framework for approaching the structural analysis of similar organic compounds.

Synthesis and Crystallization: A Protocol Grounded in Chemical Principles

The Underlying Mechanism: Nucleophilic Addition-Elimination

The formation of a hydrazone from a hydrazine and a ketone is a classic example of a nucleophilic addition-elimination reaction, often requiring mild acid catalysis. The terminal nitrogen of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone. This is followed by a proton transfer and subsequent dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone.[3] The reaction is robust and high-yielding, making it a reliable synthetic procedure.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established literature methods for the synthesis of cyclopentanone 2,4-dinitrophenylhydrazone.[1]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1 mmol (198.1 mg) of (2,4-dinitrophenyl)hydrazine and 1 mmol (84.1 mg) of cyclopentanone in 30 mL of ethanol.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 3 hours with gentle stirring. The formation of a precipitate is typically observed during this time.

-

Product Isolation: After the reflux period, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the resulting solid residue in a minimal amount of hot tetrahydrofuran (THF). Allow the solution to cool slowly to room temperature. Brown crystals suitable for X-ray diffraction should form over the course of several days.[1]

-

Final Yield: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is approximately 86%.[1]

The Rationale for Crystallization Solvent

The choice of solvent is critical for growing high-quality single crystals. Ethanol is an effective solvent for the reaction itself, facilitating the dissolution of the reactants while allowing the less soluble product to begin precipitating, driving the reaction to completion. However, for growing large, ordered crystals, a different solvent system is often required. Tetrahydrofuran (THF) was found to be effective for recrystallization.[1] The crude product is highly soluble in hot THF but significantly less soluble at room temperature. This large solubility gradient, combined with slow cooling, prevents rapid precipitation and allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to diffraction-quality specimens.

Synthesis and Crystallization Workflow

Sources

- 1. 1-Cyclopentylidene-2-(2,4-dinitrophenyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclopentanone 2,4-Dinitrophenylhydrazone: A Comprehensive FT-IR Guide

Executive Summary

The derivatization of carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazones (2,4-DNPH) is a foundational technique in organic analytical chemistry. For volatile or liquid ketones like cyclopentanone, conversion to a solid 2,4-DNPH derivative stabilizes the molecule, allowing for rigorous solid-state characterization. This whitepaper provides an in-depth mechanistic overview, a self-validating synthesis protocol, and a definitive guide to interpreting the Fourier-Transform Infrared (FT-IR) absorption bands of cyclopentanone 2,4-dinitrophenylhydrazone.

By understanding the causality behind the spectral shifts—specifically the disappearance of the carbonyl stretch and the emergence of azomethine and nitro-aromatic signatures—researchers can confidently validate structural identity in complex pharmaceutical or synthetic matrices.

Mechanistic Foundations of Derivatization

The synthesis of cyclopentanone 2,4-dinitrophenylhydrazone relies on a classic nucleophilic addition-elimination reaction, commonly referred to as Brady's test[1].

The reaction is strictly acid-catalyzed. The lone pair of electrons on the terminal α -nitrogen of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This forms an unstable tetrahedral hemiaminal intermediate. Subsequent protonation of the hydroxyl group transforms it into a superior leaving group (water), driving a dehydration step that yields the stable azomethine (C=N) linkage of the hydrazone [1].

Nucleophilic addition-elimination mechanism forming cyclopentanone 2,4-DNPH.

Self-Validating Experimental Protocol

To ensure high-fidelity FT-IR results, the sample must be exceptionally pure. Impurities such as unreacted 2,4-DNPH or residual water will introduce confounding bands (e.g., broad O-H stretches at >3400 cm⁻¹ or shifted N-H bands). The following protocol incorporates built-in validation checkpoints.

Phase 1: Synthesis of Cyclopentanone 2,4-DNPH

-

Reagent Preparation: Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Cautiously add 0.5 mL of concentrated sulfuric acid ( H2SO4 ) dropwise to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity, while maintaining a pH that does not fully protonate the nucleophilic hydrazine nitrogen [1].

-

Ketone Addition: Add a solution of 0.2 g cyclopentanone dissolved in 1 mL of methanol to the acidic 2,4-DNPH mixture.

-

Condensation: Stir the mixture at room temperature for 15–30 minutes.

-

Validation Checkpoint 1: A successful reaction is visually confirmed by the rapid precipitation of a yellow-to-orange solid.

-

Phase 2: Purification and Thermal Validation

-

Isolation: Collect the crude precipitate via vacuum filtration using a Hirsch or Büchner funnel. Wash with cold methanol to remove unreacted starting materials.

-

Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry thoroughly under a vacuum.

-

Thermal Validation: Determine the melting point of the dried crystals.

-

Validation Checkpoint 2: The melting point must be sharply between 146.5 °C and 148 °C [2]. If the melting point is depressed or broad, residual solvent or unreacted ketone is present, and the sample must be recrystallized before FT-IR analysis.

-

Phase 3: FT-IR Sample Preparation (KBr Pellet Method)

-

Matrix Assembly: Grind 1–2 mg of the purified cyclopentanone 2,4-DNPH with 100–200 mg of IR-grade, desiccated Potassium Bromide (KBr) in an agate mortar. Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹) and prevents the solid-state scattering effects seen in neat powder sampling.

-

Pellet Pressing: Transfer the fine powder to a die and press under 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Validation Checkpoint 3: Run a blank KBr pellet first to establish a baseline and confirm the absence of absorbed moisture (no peak at 3450 cm⁻¹).

-

Self-validating experimental workflow for synthesizing and characterizing the derivative.

FT-IR Spectral Analysis and Causality

The diagnostic power of FT-IR in this workflow lies in comparative spectroscopy. The conversion of cyclopentanone to its 2,4-DNPH derivative results in the total obliteration of specific reactant bands and the generation of highly distinct product bands [2, 3].

The Disappearance of the Carbonyl Stretch

Pure cyclopentanone exhibits a highly intense, sharp C=O stretching vibration at approximately 1740–1745 cm⁻¹ (shifted slightly higher than standard aliphatic ketones due to the ring strain of the 5-membered ring).

-

Mechanistic Insight: In a fully realized 2,4-DNPH derivatization, this band must completely disappear. The presence of any residual peak near 1740 cm⁻¹ in the final spectrum indicates incomplete reaction or co-crystallization of the starting material.

Emergence of the Hydrazone and Aromatic Signatures

The newly formed molecule, cyclopentanone 2-(2,4-dinitrophenyl)hydrazone (Chemical Formula: C11H12N4O4 ), introduces several new dipole moments [4].

Table 1: Principal FT-IR Absorption Bands for Cyclopentanone 2,4-DNPH

| Wavenumber (cm⁻¹) | Band Intensity | Functional Group Assignment | Mechanistic Origin / Causality |

| ~3280 | Medium, Sharp | N−H Stretch | Secondary amine group in the hydrazone backbone. Sharpness indicates restricted hydrogen bonding compared to O-H. |

| ~3080 | Weak | Aromatic C−H Stretch | Protons on the 2,4-dinitrophenyl ring. |

| 2950 - 2850 | Medium | Aliphatic C−H Stretch | Methylene ( CH2 ) groups of the cyclopentane ring. |

| ~1615 | Strong | C=N Stretch (Azomethine) | The newly formed double bond linking the cyclopentane ring to the hydrazine moiety. |

| ~1587 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the dinitrophenyl ring. |

| ~1510 | Very Strong | Asymmetric NO2 Stretch | Asymmetric stretching of the two nitro groups on the aromatic ring. |

| ~1338 | Very Strong | Symmetric NO2 Stretch | Symmetric stretching of the nitro groups. |

| ~1270 | Medium | C−N Stretch | Single bond connecting the aromatic ring to the hydrazone nitrogen. |

Spectral Fingerprinting Insights

-

The Nitro Group Dominance: The most visually striking features of the 2,4-DNPH FT-IR spectrum are the twin nitro ( NO2 ) peaks at ~1510 cm⁻¹ and ~1338 cm⁻¹. Because the N−O bonds are highly polar, their stretching vibrations cause massive changes in the molecular dipole moment, resulting in exceptionally strong absorption bands that often dominate the mid-IR region[3].

-

The Azomethine Linkage: The C=N stretch at ~1615 cm⁻¹ is the definitive proof of condensation. It appears at a lower frequency than the original C=O stretch (~1740 cm⁻¹) because the C=N bond is inherently weaker (lower force constant) than the C=O bond, and it is conjugated with the aromatic ring, which further delocalizes the π -electrons and lowers the vibrational frequency [2].

Troubleshooting Common Spectral Artifacts

Even with a validated protocol, spectral artifacts can occur. Drug development professionals must distinguish between true molecular signatures and preparation errors:

-

Broad band at 3400–3500 cm⁻¹: Indicates water contamination. Solution: Dry the KBr powder in an oven at 110 °C for 24 hours and ensure the derivative is dried under high vacuum.

-

Peak at 1740 cm⁻¹: Indicates unreacted cyclopentanone. Solution: Repeat the cold methanol wash and recrystallize the sample.

-

Sloping Baseline: Caused by the KBr pellet being too thick or poorly pressed (Mie scattering). Solution: Re-grind the sample to a finer particle size (< 2 microns) and repress the pellet.

References

-

Acid Hydrolysis of 3 (n=4) and synthesis of cyclopentanone 2,4-dinitrophenylhydrazone. Bulletin of the Chemical Society of Japan, 57, 1637—1642 (1984). Oxford Academic. Available at:[Link]

-

Hydrazine, (2,4-dinitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone Spectral Data. PubChem, National Institutes of Health. Available at:[Link]

Synthesis Mechanism and Characterization of Cyclopentanone 2,4-Dinitrophenylhydrazone: A Technical Guide

Executive Summary

The derivatization of carbonyl compounds using 2,4-dinitrophenylhydrazine (Brady’s reagent) is a cornerstone technique in analytical and synthetic organic chemistry. As a Senior Application Scientist, it is critical to recognize that the synthesis of cyclopentanone 2,4-dinitrophenylhydrazone is not merely a qualitative visual test, but a highly tunable nucleophilic addition-elimination reaction governed by strict kinetic and thermodynamic parameters. This whitepaper deconstructs the mechanistic causality, pH-dependent kinetics, and self-validating experimental protocols required to synthesize and isolate high-purity cyclopentanone 2,4-dinitrophenylhydrazone.

Mechanistic Causality: The Addition-Elimination Paradigm

The reaction between cyclopentanone and 2,4-dinitrophenylhydrazine (2,4-DNPH) proceeds via an acid-catalyzed nucleophilic addition-elimination (condensation) pathway[1]. Understanding the electron flow and intermediate stability is essential for optimizing yield.

-

Carbonyl Activation: The reaction is initiated by the protonation of the cyclopentanone carbonyl oxygen by an acid catalyst (typically sulfuric acid). This step drastically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack[2].

-

Regioselective Nucleophilic Attack: 2,4-DNPH possesses two amine nitrogen atoms. However, the secondary amine nitrogen is directly attached to the 2,4-dinitrophenyl ring. The strong electron-withdrawing nature of the ortho- and para-nitro groups (via resonance and inductive effects) delocalizes the lone pair on this secondary nitrogen, nullifying its nucleophilicity[2]. Consequently, the terminal primary amine ( −NH2 ), which is insulated from this direct resonance withdrawal, acts as the exclusive nucleophile, attacking the activated carbonyl carbon to form a tetrahedral carbinolamine intermediate.

-

Thermodynamically Driven Dehydration: Following proton transfer, the hydroxyl group of the carbinolamine is protonated to form a superior leaving group ( −OH2+ ). The subsequent elimination of water is thermodynamically driven by the formation of a highly conjugated system[1]. The newly formed carbon-nitrogen double bond (hydrazone linkage) enters into direct conjugation with the aromatic π -system and the electron-withdrawing nitro groups, significantly lowering the overall energy of the molecule and producing its characteristic deep yellow-to-orange color[2].

Figure 1: Stepwise nucleophilic addition-elimination mechanism for hydrazone formation.

Thermodynamic and Kinetic Control: The pH Paradox

The synthesis of cyclopentanone 2,4-dinitrophenylhydrazone operates under a strict "Goldilocks" pH regime. Because the reaction requires both a protonated electrophile and an unprotonated nucleophile, the kinetics are highly sensitive to the acidity of the medium[3].

-

Excessive Acidity (pH < 2): If the environment is too acidic, the terminal amine of the hydrazine is protonated to form an ammonium ion ( −NH3+ ). This completely extinguishes its nucleophilicity, stalling the reaction[3].

-

Insufficient Acidity (pH > 5): In neutral or basic conditions, the carbonyl oxygen of cyclopentanone remains unprotonated. The unactivated carbonyl carbon is insufficiently electrophilic to undergo attack by the bulky 2,4-DNPH molecule, resulting in drastically reduced reaction rates[3].

-

Optimal Window: Maximum yield and kinetic velocity are achieved at a mildly acidic pH (typically around 3.5 to 4.0), where a statistical balance exists between protonated carbonyls and free nucleophiles[3].

Table 1: Kinetic and Thermodynamic Response of 2,4-DNPH Derivatization to pH Variations

| pH Range | Environmental State | Mechanistic Consequence | Reaction Rate / Yield |

| < 2.0 | Highly Acidic | Complete protonation of 2,4-DNPH terminal amine ( −NH3+ ) | Suppressed / Negligible |

| 3.5 – 4.0 | Mildly Acidic | Optimal balance: Carbonyl protonated, nucleophile free | Maximum / Quantitative |

| > 5.0 | Neutral / Basic | Carbonyl oxygen unprotonated (weak electrophile) | Slow / Low Yield |

Experimental Methodology: A Self-Validating Protocol

A robust chemical protocol must validate itself at each step. In this workflow, the sudden phase change (precipitation) serves as an immediate visual validation of successful condensation[2]. Because the starting materials are highly soluble in the acidic alcohol matrix, the emergence of an insoluble solid definitively indicates the formation of the high-molecular-weight, highly conjugated hydrazone[1].

Step-by-Step Synthesis:

-

Reagent Preparation (Brady's Reagent): Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid ( H2SO4 ). Slowly add this acidic mixture to 10 mL of water and 35 mL of ethanol. The sulfuric acid serves a dual purpose: it acts as the necessary acid catalyst and increases the solubility of the crystalline 2,4-DNPH in the solvent system.

-

Substrate Addition: In a separate test tube, dissolve 0.5 mL of cyclopentanone in 2 mL of ethanol. Add 5 mL of the prepared Brady's reagent to the cyclopentanone solution dropwise while agitating[2].

-

Condensation & Precipitation: Allow the mixture to incubate at room temperature for 10-15 minutes. A bright yellow-to-orange precipitate will rapidly form, signaling the successful dehydration of the carbinolamine intermediate[2].

-

Isolation: Isolate the crude cyclopentanone 2,4-dinitrophenylhydrazone via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol to remove unreacted 2,4-DNPH and residual acid[1].

-

Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain analytically pure crystals[1].

Figure 2: Experimental workflow for the synthesis and isolation of cyclopentanone 2,4-DNPH.

Analytical Characterization and Data Presentation

The definitive purity checkpoint for the synthesized derivative is its melting point. Because 2,4-dinitrophenylhydrazones form highly ordered, rigid crystal lattices due to extensive π−π stacking and intermolecular hydrogen bonding, they exhibit sharp, characteristic melting points. For cyclopentanone 2,4-dinitrophenylhydrazone, the literature standard melting point is tightly clustered between 143 °C and 146 °C[4],[5].

Table 2: Physicochemical Properties of Cyclopentanone 2,4-Dinitrophenylhydrazone

| Parameter | Value | Analytical Significance |

| IUPAC Name | N-(cyclopentylideneamino)-2,4-dinitroaniline | Standardized nomenclature |

| Molecular Formula | C11H12N4O4 | Mass spectrometry exact mass target (264.08 Da) |

| Molecular Weight | 264.24 g/mol | Stoichiometric and yield calculations |

| Melting Point | 143 – 146 °C | Primary benchmark for crystalline purity[4],[5] |

| Appearance | Orange/Yellow crystalline solid | Visual confirmation of extended conjugation[2] |

References

-

Title: REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT | Source: ijrpc.com | URL:

-

[2] Title: 2,4 DNP Test (2,4-Dinitrophenylhydrazine) | Source: allen.in | URL:

-

[1] Title: Addition-Elimination Reactions of Aldehydes and Ketones | Source: chemguide.co.uk | URL:

-

[3] Title: An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography | Source: nih.gov | URL:

-

[4] Title: Bull. Chem. Soc. Jpn., 57, 1637—1642 (1984) | Source: oup.com | URL:

-

[5] Title: The Journal of Organic Chemistry 1971 Volume.36 No.8 | Source: dss.go.th | URL:

Sources

A Guide to the Precise Characterization of Cyclopentanone 2,4-Dinitrophenylhydrazone: Exact Mass and Molecular Weight

For Immediate Release

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of two fundamental yet distinct physicochemical properties of cyclopentanone 2,4-dinitrophenylhydrazone: its exact mass and molecular weight. A thorough understanding of these parameters is critical for unequivocal compound identification, high-resolution mass spectrometry analysis, and ensuring the stoichiometric accuracy of chemical reactions. This document will delve into the theoretical basis of these values, their calculation, and the experimental workflows for their verification.

Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a theoretical value based on the sum of the monoisotopic masses of its constituent atoms. Exact mass is expressed in Daltons (Da) and is a key parameter in high-resolution mass spectrometry.

The chemical formula for cyclopentanone 2,4-dinitrophenylhydrazone is C₁₁H₁₂N₄O₄.[1]

Theoretical Calculation

Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen, which account for the natural abundance of their isotopes.

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

The molecular weight is calculated as follows:

(11 × 12.011) + (12 × 1.008) + (4 × 14.007) + (4 × 15.999) = 264.24 g/mol [1][2][3]

Exact Mass

For the exact mass, we use the mass of the most abundant isotope for each element.

The exact mass is calculated as follows:

(11 × 12.000000) + (12 × 1.007825) + (4 × 14.003074) + (4 × 15.994915) = 264.085856 Da

This value is consistent with the computed exact mass found in databases such as PubChem, which is 264.08585488 Da.[1]

Data Summary

| Parameter | Value | Units | Basis of Calculation |

| Molecular Weight | 264.24 | g/mol | Weighted average of naturally occurring isotopes |

| Exact Mass | 264.085855 | Da | Sum of the masses of the most abundant isotopes |

Experimental Verification Workflow

High-resolution mass spectrometry (HRMS) is the primary analytical technique for the experimental determination of the exact mass of a molecule. The following protocol outlines a general workflow for this analysis.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of cyclopentanone 2,4-dinitrophenylhydrazone.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrumentation and Calibration:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Calibrate the instrument according to the manufacturer's specifications using a known calibration standard that brackets the expected m/z of the analyte. This is a critical step to ensure mass accuracy.

-

-

Infusion and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Employ a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. For this compound, positive ion mode is typically suitable, looking for the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., m/z 100-500).

-

Ensure sufficient resolution (>60,000 FWHM) to accurately determine the monoisotopic mass.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [C₁₁H₁₂N₄O₄+H]⁺.

-

The expected m/z for this ion is the exact mass of the neutral molecule plus the mass of a proton (1.007276 Da).

-

Expected [M+H]⁺ = 264.085855 + 1.007276 = 265.093131 Da.

-

Compare the experimentally measured m/z value to the theoretically calculated value. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.

-

The following diagram illustrates the logical workflow for the determination and verification of the exact mass and molecular weight of cyclopentanone 2,4-dinitrophenylhydrazone.

Sources

Application Note: HPLC-UV Determination of Cyclopentanone via 2,4-Dinitrophenylhydrazone Derivatization

Introduction & Analytical Rationale

Cyclopentanone is a cyclic ketone widely utilized as an industrial solvent, a precursor in fragrance synthesis, and an intermediate in pharmaceutical manufacturing. Due to its volatility and potential toxicity, rigorous monitoring of cyclopentanone in environmental matrices (air, wastewater) and industrial formulations is critical.

However, aliphatic and cyclic ketones like cyclopentanone lack a highly conjugated π-electron system, rendering direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insensitive and prone to matrix interference. To overcome this, analytical workflows employ pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH) . This reaction converts the invisible ketone into a highly conjugated cyclopentanone 2,4-dinitrophenylhydrazone derivative, shifting the absorption maximum ( λmax ) to the near-UV/visible region (360–365 nm) [1]. This wavelength isolates the analyte from common far-UV absorbing interferents like plasticizers and aromatic solvents.

Mechanistic Causality of Derivatization

The derivatization relies on an acid-catalyzed nucleophilic addition-elimination mechanism. Understanding this pathway is essential for troubleshooting recovery issues:

-

Carbonyl Activation: An acid catalyst (typically phosphoric acid, H3PO4 ) protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon [2].

-

Nucleophilic Attack: The terminal primary amine of the DNPH reagent attacks the activated carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Subsequent acid-driven elimination of water yields the stable hydrazone.

Expert Insight on Symmetry: Unlike asymmetric ketones (e.g., 2-butanone) which form syn and anti stereoisomers that can manifest as split peaks or broad shoulders in high-resolution chromatography, cyclopentanone is symmetrically substituted. This structural symmetry ensures the formation of a single, sharp hydrazone peak, vastly simplifying integration and improving quantification accuracy [2].

Mechanistic pathway of acid-catalyzed DNPH derivatization of cyclopentanone.

Experimental Workflow

Experimental workflow for cyclopentanone-DNPH derivatization and HPLC-UV analysis.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is adapted from the principles of US EPA Method TO-11A and optimized for liquid and hydro-alcoholic matrices [1] [3].

Phase 1: Reagent Preparation & System Suitability

-

DNPH Reagent Solution: Dissolve 50 mg of recrystallized 2,4-DNPH in 100 mL of HPLC-grade acetonitrile. Add 1 mL of 85% phosphoric acid ( H3PO4 ). Causality: Recrystallization of DNPH (using UV-grade acetonitrile) is mandatory to remove trace hydrazone contaminants that cause high baseline noise.

-

System Suitability Test (SST): Inject 20 µL of the blank DNPH reagent into the HPLC. Validate that the unreacted DNPH peak elutes early (typically 3–5 minutes) and that the baseline returns to zero with no ghost peaks in the target elution window (10–15 minutes).

Phase 2: Derivatization & Extraction

-

Sample Aliquot: Transfer 5.0 mL of the aqueous/hydro-alcoholic sample into a 10 mL amber glass vial. (Amber glass prevents photo-degradation of the hydrazone).

-

Reaction: Add 2.0 mL of the acidified DNPH reagent. Seal with a PTFE-lined cap and vortex for 30 seconds.

-

Incubation: Incubate the mixture at 40°C for 60 minutes. Causality: While aldehydes react rapidly at room temperature, sterically hindered cyclic ketones require mild thermal energy to drive the reaction to >99% completion.

-

Quenching & Dilution: Allow the vial to cool to room temperature. Dilute to a final volume of 10.0 mL with acetonitrile. Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Phase 3: HPLC-UV Analysis

-

Column Equilibration: Flush the C18 column with the initial mobile phase (e.g., 60:40 Water:Acetonitrile) for at least 10 column volumes until the UV baseline is flat.

-

Injection: Inject 10–20 µL of the filtered sample.

-

Quantification: Integrate the peak area at 365 nm. Use a 5-point external calibration curve generated from pure cyclopentanone-DNPH standards (range: 0.1 to 10 µg/mL).

Chromatographic Conditions & Quantitative Data

To achieve baseline resolution between unreacted DNPH, cyclopentanone-DNPH, and potential co-eluting aliphatic ketones, a ternary gradient is highly recommended.

Table 1: Optimized HPLC-UV Parameters

| Parameter | Specification / Condition |

| Analytical Column | Supelco C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Ultrapure Water (18.2 MΩ·cm) |

| Mobile Phase B | Acetonitrile / Methanol (70:30, v/v) |

| Elution Gradient | 0-5 min: 40% B; 5-15 min: Ramp to 80% B; 15-20 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C (Controls solvent viscosity and stabilizes retention times) |

| Detection Wavelength | UV/Vis or DAD at 365 nm |

| Injection Volume | 20 µL |

Table 2: Representative Method Performance Metrics [3]

| Metric | Value | Analytical Significance |

| Retention Time (RT) | ~12.5 minutes | Well-separated from the early-eluting unreacted DNPH peak. |

| Limit of Detection (LOD) | 20 µg/L | Sufficient for trace environmental and residual solvent analysis. |

| Recovery Rate | 96% ± 2% | Demonstrates high derivatization efficiency and minimal matrix effect. |

| Precision (RSD) | < 7.0% | Excellent reproducibility across multiple days and sample batches. |

Troubleshooting & Analytical Causality

-

Issue: Low Analyte Recovery or Incomplete Derivatization

-

Cause: The pH of the reaction mixture is too high, failing to protonate the carbonyl, or too low (pH < 1), which fully protonates the hydrazine nucleophile, rendering it unreactive.

-

Solution: Verify the sample matrix pH. Buffer the reaction strictly to pH 2.0 – 3.0 using phosphoric acid [2].

-

-

Issue: Peak Tailing of the Hydrazone

-

Cause: Secondary interactions between the secondary amine group of the hydrazone and unendcapped residual silanols on the silica-based C18 stationary phase.

-

Solution: Utilize a highly endcapped, high-purity silica C18 column. Alternatively, adding 0.1% formic acid to Mobile Phase A can suppress silanol ionization.

-

-

Issue: Negative Bias in Air Samples (Ozone Interference)

-

Cause: If adapting this method for air sampling via DNPH-coated cartridges, co-sampled ozone ( O3 ) aggressively degrades the formed hydrazone derivatives.

-

Solution: Install a Potassium Iodide (KI) ozone scrubber upstream of the sampling cartridge [1].

-

References

-

Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - US EPA (Method TO-11A) . Environmental Protection Agency. Available at:[Link]

-

The determination of aldehydes in the exhaust gases of LPG fuelled engines - Pure . Eindhoven University of Technology. Available at:[Link]

-

HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. Available at:[Link]

Application Note: Synthesis and Characterization of Cyclopentanone 2,4-Dinitrophenylhydrazone

Executive Summary

The identification and characterization of liquid aliphatic and alicyclic ketones often require their conversion into stable, solid derivatives. Cyclopentanone, a standard five-membered cyclic ketone, is derivatized using 2,4-dinitrophenylhydrazine (2,4-DNPH) to yield cyclopentanone 2,4-dinitrophenylhydrazone . This application note provides a highly controlled, self-validating protocol for this synthesis, emphasizing the mechanistic causality behind reagent selection, pH control, and purification parameters to ensure high-fidelity analytical results.

Mechanistic Rationale: The "Why" Behind the Chemistry

The synthesis of a 2,4-dinitrophenylhydrazone derivative is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism [1]. Understanding the physical chemistry of this pathway is critical for troubleshooting and optimizing the yield.

-

The Role of 2,4-DNPH: Standard hydrazones are often oils or low-melting solids, making them difficult to isolate. By utilizing 2,4-DNPH, the introduction of two electron-withdrawing nitro groups significantly increases the molecular weight and enhances intermolecular forces (via π -stacking and dipole interactions). This guarantees that the resulting cyclopentanone derivative is a highly crystalline solid with a sharp, easily measurable melting point[2]. Furthermore, the extended conjugation shifts the molecule's absorption spectrum into the visible range, providing an immediate visual cue (yellow/orange precipitate) of a successful reaction.

-

The pH-Dependent Causality: This reaction is strictly pH-dependent (optimal pH ~4.5). An acid catalyst (typically sulfuric or phosphoric acid) is required to protonate the carbonyl oxygen of cyclopentanone, thereby increasing the electrophilicity of the carbonyl carbon. However, if the environment is too acidic, the terminal amine of the 2,4-DNPH will become fully protonated (forming an unreactive ammonium ion), stripping it of its nucleophilicity. The use of "Brady's Reagent" (2,4-DNPH dissolved in methanol with a calculated volume of concentrated H2SO4 ) perfectly balances this equilibrium.

Reaction mechanism illustrating the acid-catalyzed nucleophilic addition-elimination pathway.

Quantitative Reaction Matrix

To ensure stoichiometric precision and minimize side reactions, the following quantities are standardized for a bench-scale preparation.

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| Cyclopentanone | 84.12 | 1.0 | 0.50 g (~0.53 mL) | Substrate (Electrophile) |

| 2,4-Dinitrophenylhydrazine | 198.14 | 1.1 | 1.30 g | Derivatizing Agent (Nucleophile) |

| Methanol | 32.04 | Solvent | 25.0 mL | Reaction Medium |

| Sulfuric Acid (Conc.) | 98.08 | Catalytic | 2.0 mL | Acid Catalyst / pH Modulator |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step contains an observable validation metric to ensure the workflow is proceeding correctly before advancing to the next stage.

Experimental workflow for the synthesis and purification of the 2,4-DNP derivative.

Step 1: Preparation of Brady's Reagent

-

Suspend 1.30 g of 2,4-dinitrophenylhydrazine in 25 mL of methanol in a 100 mL Erlenmeyer flask.

-

Cautiously add 2.0 mL of concentrated sulfuric acid dropwise while swirling. The exothermic dissolution will warm the flask.

-

Validation Check: The solution should turn a deep, clear orange-red. If undissolved 2,4-DNPH remains, gently warm the flask on a hot plate (do not boil) and gravity filter to remove particulates. Causality: Particulates will act as impurities and artificially broaden the final melting point.

Step 2: Derivatization (Nucleophilic Addition)

-

Dissolve 0.50 g of cyclopentanone in 5 mL of methanol in a separate vial.

-

Add the cyclopentanone solution dropwise to the freshly prepared Brady's Reagent at room temperature while stirring vigorously.

-

Validation Check: An immediate turbidity followed by the formation of a dense yellow/orange precipitate should occur within 1–3 minutes. Causality: The rapid precipitation drives the equilibrium forward (Le Chatelier's Principle), preventing the reverse hydrolysis reaction.

Step 3: Isolation

-

Allow the reaction mixture to stand at room temperature for 10 minutes, then transfer the flask to an ice bath for an additional 10 minutes to maximize crystal yield.

-

Collect the crude cyclopentanone 2,4-dinitrophenylhydrazone via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 10 mL of ice-cold methanol or ethanol to remove residual acid and unreacted ketone.

-

Validation Check: The filtrate should be pale yellow. If the filtrate is dark orange, the wash solvent is too warm and is dissolving the target product.

Step 4: Purification (Recrystallization)

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimum volume of boiling ethanol (approx. 15-20 mL) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature undisturbed, then place in an ice bath to induce crystallization.

-

Filter the purified crystals and dry them under a vacuum or in a desiccator overnight.

-

Validation Check: The transition from an amorphous crude powder to distinct, highly ordered crystalline needles or plates confirms successful purification.

Product Characterization

The identity and purity of the derivative are confirmed primarily through its melting point. The literature standard for highly purified cyclopentanone 2,4-dinitrophenylhydrazone is 143 °C – 144 °C [3, 4].

Table 2: Characterization Parameters

| Analytical Parameter | Expected Value / Observation | Diagnostic Significance |

| Physical Appearance | Yellow to orange crystalline solid | Confirms extended π -conjugation of the hydrazone backbone. |

| Melting Point | 143 °C – 144 °C | Primary identification metric. A depressed or broad range (<140 °C) indicates residual solvent or unreacted 2,4-DNPH. |

| Yield | 75% – 85% | Indicates optimal pH control and successful minimization of product loss during cold washing. |

References

- BenchChem.

- PubChem. "Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone | CID 230309.

- Johnson, D. H. "The Synthesis of N-Alkyl-2-oxocyclopentanecarboxyamides." Journal of the Chemical Society (Resumed), RSC Publishing.

- "The Journal of Organic Chemistry 1971 Volume 36 No. 8." American Chemical Society.

Comprehensive Application Note: UV-Vis Analysis and Derivatization Protocol for Cyclopentanone 2,4-Dinitrophenylhydrazone

The Analytical Challenge and Mechanistic Causality

Quantifying aliphatic cyclic ketones like cyclopentanone at trace levels presents a significant analytical challenge. Cyclopentanone possesses a weak n→π∗ electronic transition, resulting in a UV absorption maximum ( λmax ) near 290 nm with an exceptionally low molar absorptivity ( ϵ≈20L⋅mol−1⋅cm−1 ). Direct UV detection is therefore highly susceptible to baseline noise and matrix interferences.

To overcome this, derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) is employed as a standard analytical strategy[1]. The causality of this approach is rooted in physical organic chemistry: the reaction converts the isolated carbonyl group into a hydrazone, covalently linking it to a dinitrophenyl ring. This creates a highly extended, conjugated π -electron system. Consequently, the λmax undergoes a massive bathochromic (red) shift to the 360–365 nm region, accompanied by a hyperchromic effect that increases the molar absorptivity by over three orders of magnitude[2]. This shift not only enhances sensitivity but moves the detection window away from the deep-UV region, effectively silencing background noise from non-conjugated organic matrix components[3].

Fig 1: Reaction workflow and UV-Vis signal enhancement of cyclopentanone via 2,4-DNPH derivatization.

Photometric and Chromatographic Data Summaries

To establish a self-validating framework, analysts must understand the baseline optical properties of the analytes. Table 1 outlines the photometric shift, while Table 2 defines the optimized HPLC parameters required to resolve the derivative from unreacted reagents.

Table 1: Photometric Comparison of Cyclopentanone vs. its 2,4-DNPH Derivative

| Compound | λmax (nm) | Estimated Molar Absorptivity ( ϵ ) | Analytical Detectability |

| Cyclopentanone | ~290 | ~20 L⋅mol−1⋅cm−1 | Poor (High matrix interference) |

| Cyclopentanone 2,4-DNPH | 360 – 365 | >20,000 L⋅mol−1⋅cm−1 | Excellent (Trace-level quantification)[2] |

Table 2: Optimized HPLC-UV Method Parameters

| Parameter | Specification | Causality / Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides sufficient theoretical plates to fully resolve the target hydrazone from unreacted 2,4-DNPH[2]. |

| Mobile Phase | Methanol / Acetonitrile / Water | A gradient ensures sharp peak shapes for hydrophobic DNPH derivatives while washing out highly retained matrix components[2]. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with acceptable system backpressure. |

| Detection Wavelength | 360 nm or 365 nm | Aligns precisely with the λmax of the conjugated hydrazone system for maximum signal-to-noise ratio[1]. |

Self-Validating Experimental Protocol

The following step-by-step methodology is designed for drug development professionals and researchers requiring high-fidelity quantification. Every step incorporates internal logic to prevent false positives and ensure reproducibility.

Phase 1: Preparation of the Derivatization Reagent

Logic: 2,4-DNPH is a weak nucleophile. The reaction requires strict acid catalysis to protonate the carbonyl oxygen of cyclopentanone, thereby increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack[1].

-

Accurately weigh 0.40 g of 2,4-DNPH powder.

-

Dissolve the powder in a mixture of 2.0 mL concentrated sulfuric acid ( H2SO4 ) and 3.0 mL of ultra-pure water[1].

-

Dilute the solution to a final volume of 10.0 mL using HPLC-grade ethanol[1].

-

Validation Step: Store the reagent in an amber glass bottle at 4°C. 2,4-DNPH is photosensitive; failure to protect it from light will result in reagent degradation and high background noise.

Phase 2: Sample Derivatization

-

Transfer 1.0 mL of the cyclopentanone sample (or calibration standard) into a 4 mL amber glass vial.

-

Add 1.0 mL of the acidic 2,4-DNPH reagent to the vial[1].

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate at room temperature (20–25°C) for 30 to 60 minutes to allow the reaction to reach thermodynamic equilibrium, yielding the stable cyclopentanone 2,4-dinitrophenylhydrazone precipitate or solution[1].

-

Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial[1].

Phase 3: System Suitability and Self-Validation Checks

A robust protocol must prove its own accuracy during every analytical run.

-

Method Blank (Negative Control): Process 1.0 mL of the pure sample matrix (without cyclopentanone) using the exact derivatization steps. Causality: This proves that any peak observed at 360-365 nm is not an artifact of the solvent or unreacted 2,4-DNPH. Unreacted 2,4-DNPH will elute earlier than the cyclopentanone derivative on a C18 column due to lower hydrophobicity[2].

-

Calibration Curve: Inject a minimum of five concentration levels of pre-derivatized cyclopentanone standards. Ensure the correlation coefficient ( R2 ) is ≥0.999 [2].

Phase 4: HPLC-UV Acquisition

-

Equilibrate the C18 column with the initial mobile phase conditions until the baseline at 365 nm is stable.

-

Inject 10–20 µL of the filtered, derivatized sample.

-

Integrate the peak area corresponding to the retention time of the cyclopentanone 2,4-DNPH standard.

Sources

cyclopentanone 2,4-dinitrophenylhydrazone standard solution preparation

Application Note: Preparation and Validation of Cyclopentanone 2,4-Dinitrophenylhydrazone Analytical Standards

Executive Summary & Mechanistic Rationale

The accurate quantification of carbonyl compounds (aldehydes and ketones) is a critical regulatory requirement in environmental monitoring and pharmaceutical impurity profiling. Because low-molecular-weight carbonyls lack strong chromophores and are highly volatile, they must be derivatized prior to High-Performance Liquid Chromatography (HPLC) analysis.

The synthesis of 2,4-dinitrophenylhydrazone (DNPH) derivatives is a classical condensation reaction that proceeds via a nucleophilic addition-elimination mechanism[1]. The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone[1]. This is followed by a dehydration step to yield the stable hydrazone product[1].

Causality in Reaction Conditions: This derivatization requires an acid catalyst (typically phosphoric or sulfuric acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon[1]. However, precise pH control is critical. If the environment is too acidic, the hydrazine nitrogen becomes fully protonated, eliminating its nucleophilicity and halting the reaction[2]. Therefore, maintaining an optimal acidic environment (pH ~3.0 for aqueous extractions) ensures rapid and complete conversion without degrading the reagent[2].

Physicochemical Properties

Understanding the physical properties of the target derivative is essential for gravimetric standard preparation and chromatographic method development.

Table 1: Quantitative Data & Properties of Cyclopentanone 2,4-DNPH

| Property | Value |

|---|---|

| IUPAC Name | N-(cyclopentylideneamino)-2,4-dinitroaniline |

| Molecular Formula | C11H12N4O4 |

| Molecular Weight | 264.24 g/mol |

| Melting Point | 145 - 147 °C |

| Appearance | Orange/Yellow Crystalline Solid |

| Solubility | Soluble in Acetonitrile, Ethanol; Insoluble in Water |

Data sourced from PubChem CID 230309[3] and Benchchem Application Protocols[1].

Experimental & Analytical Workflow

Workflow for synthesis, purification, and HPLC validation of Cyclopentanone 2,4-DNPH standards.

Protocol I: Synthesis and High-Purity Isolation

To utilize Cyclopentanone 2,4-DNPH as a primary analytical standard, the synthesized material must be free of unreacted DNPH and side products, which would otherwise cause baseline disturbances or positive biases in HPLC analysis[2].

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry beaker, suspend 0.5 g of 2,4-dinitrophenylhydrazine (handle wetted solid with care due to explosive risks when dry) in 12-13 mL of 85% phosphoric(V) acid[1].

-

Derivatization: Add a solution containing approximately 0.2 g of cyclopentanone dissolved in 5 mL of ethanol to the acidic DNPH mixture[1].

-

Precipitation: Stir the mixture continuously for 15 minutes, then allow it to stand at room temperature. The derivative will precipitate as a distinct orange crystalline solid[1].

-

Filtration: Collect the crude crystals via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual phosphoric acid[1].

-

Recrystallization (Critical Step): Dissolve the crude product in a minimum volume of hot HPLC-grade acetonitrile. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization[1].

Self-Validating Checkpoint: The purity of the synthesized standard must be physically validated via melting point determination. A sharp melting point range of 145-147 °C confirms >99% purity[1]. A depressed or broadened melting point indicates residual unreacted DNPH or moisture, mandating a secondary recrystallization cycle in acetonitrile before proceeding to gravimetric preparation[2].

Protocol II: Gravimetric Preparation of Calibration Standards

This protocol aligns with the stringent requirements of EPA Method 8315A and Compendium Method TO-11A[2][4].

Causality for Solvent Selection: HPLC-grade acetonitrile is strictly mandated as the diluent. It is carbonyl-free (preventing positive background bias) and serves as the primary mobile phase in the subsequent HPLC analysis, thereby preventing solvent-mismatch peak distortion during injection[4].

Step-by-Step Methodology:

-

Gravimetric Stock Preparation: Accurately weigh 10.0 mg of the purified, dried cyclopentanone 2,4-DNPH crystals using a calibrated analytical balance (precision to 0.0001 g)[2].

-

Dissolution: Quantitatively transfer the crystals into a 10-mL Class A volumetric flask. Dissolve and dilute to the meniscus with UV-grade, carbonyl-free acetonitrile[4]. This yields a primary stock solution of 1000 µg/mL.

-

Serial Dilution: Prepare working calibration standards by serially diluting the stock solution with acetonitrile according to Table 2[4].

-

Storage: Store all standard solutions in amber glass vials with PTFE-lined screw caps at 4 °C, protected from light to prevent UV-induced degradation of the hydrazone bond[2].

Table 2: Serial Dilution Matrix for Working Standards

| Standard Level | Stock Solution Volume (µL) | Final Volume in ACN (mL) | Final Concentration (µg/mL) |

|---|---|---|---|

| Primary Stock | N/A | 10.0 | 1000.0 |

| Level 5 | 1000 | 10.0 | 100.0 |

| Level 4 | 500 | 10.0 | 50.0 |

| Level 3 | 200 | 10.0 | 20.0 |

| Level 2 | 100 | 10.0 | 10.0 |

| Level 1 | 10 | 10.0 | 1.0 |

HPLC Analytical Validation Parameters

To validate the prepared standard solutions, analyze the working standards using HPLC.

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v)[4].

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV/Vis Absorbance at 360 nm[2].

Causality for Detection Wavelength: The highly conjugated π -system of the 2,4-dinitrophenylhydrazone derivative exhibits a strong absorption maximum near 360 nm[2]. Measuring at this specific wavelength provides optimal selectivity, effectively blinding the detector to non-derivatized matrix components (which typically absorb at lower UV wavelengths like 210-254 nm), thereby ensuring baseline resolution and high signal-to-noise ratios[2].

Self-Validating Checkpoint: The integrity of the serial dilution and the stability of the standard are validated by calculating the linear regression of the HPLC calibration curve. An R2≥0.999 confirms the volumetric accuracy of the working standards and the absence of solvent evaporation or standard degradation.

References

-

Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones. Benchchem. 1

-

Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. U.S. Environmental Protection Agency (EPA). 4

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). 2

-

Cyclopentanone, 2-(2,4-dinitrophenyl)hydrazone (CID 230309). PubChem, National Institutes of Health (NIH). 3

Sources

optimizing UV detection wavelength for cyclopentanone 2,4-DNPH

Welcome to the technical support center for the analysis of cyclopentanone via 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during HPLC-UV method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV detection wavelength for cyclopentanone 2,4-DNPH, and why is ~360 nm so commonly used?

A1: The selection of an optimal UV detection wavelength is a critical balance between maximizing sensitivity and ensuring selectivity. For 2,4-DNPH derivatives of "saturated" carbonyls like cyclopentanone, the empirically determined wavelength of maximum absorbance (λmax) is typically between 360-366 nm in common reversed-phase solvents like acetonitrile/water mixtures.[1]

The scientific reasoning is grounded in the electronic structure of the derivative:

-

The Chromophore: The derivatization of cyclopentanone with 2,4-DNPH attaches a potent chromophore (the 2,4-dinitrophenylhydrazone group) to the otherwise UV-transparent cyclopentanone molecule.[2] This new molecule strongly absorbs UV light.

-

Electronic Transitions: The absorbance maximum around 360 nm corresponds to a π → π* electronic transition within the conjugated system of the dinitrophenyl ring and the C=N double bond of the hydrazone.[3] This transition has a high molar absorptivity (a measure of how strongly the molecule absorbs light), which translates directly to high sensitivity in your analysis.[1]

-

The "Sweet Spot": While there is another strong absorption band in the lower UV range (~235-260 nm), the ~360 nm region is almost universally preferred.[3] This is because the unreacted 2,4-DNPH reagent also absorbs strongly at lower wavelengths, as do many other potential interfering compounds in a sample matrix.[4][5] By monitoring at ~360 nm, you effectively filter out this background noise, dramatically improving the selectivity and signal-to-noise ratio of your method.

Standard regulatory methods, such as EPA Method TO-11A for ambient air analysis, explicitly recommend monitoring at or near 360 nm for these reasons of sensitivity and selectivity.[6][7][8]

Q2: My sensitivity is poor at 360 nm. Can I use a different wavelength? What are the trade-offs?

A2: Yes, you can explore other wavelengths, but it's crucial to understand the potential consequences. If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can extract the full UV spectrum for your cyclopentanone-DNPH peak to empirically determine its λmax in your specific mobile phase.

Here is a summary of the trade-offs involved:

| Wavelength Region | Advantages | Disadvantages |

| ~360-366 nm | Optimal Sensitivity: High molar absorptivity for the derivative.[1][9] Excellent Selectivity: Minimizes interference from unreacted DNPH reagent and other matrix components.[4][5] | May not be the absolute peak maximum if significant solvent effects are present. |

| ~254-260 nm | Potentially high signal response. | High Risk of Interference: Unreacted DNPH reagent, solvent impurities, and many common matrix components absorb strongly in this region, leading to high background, interfering peaks, and poor selectivity. |

| Other Wavelengths | May improve selectivity against a specific, known interfering compound that also absorbs at 360 nm. | Almost always results in a significant loss of sensitivity for the target analyte. |

Troubleshooting Workflow for Poor Sensitivity: Before abandoning the 360 nm wavelength, consider other factors that are more likely to be the root cause of poor sensitivity.

Caption: Troubleshooting logic for low sensitivity issues.

Q3: How does my mobile phase composition affect the optimal wavelength and detector response?

A3: The mobile phase composition can cause a phenomenon known as solvatochromism , where the position of the λmax shifts depending on the polarity of the solvent.[10]

-

Polarity Effects: The 2,4-DNPH derivatives are moderately polar. Changes in the acetonitrile/water ratio in your mobile phase can alter the local polarity around the chromophore, causing slight shifts (typically a few nanometers) in the absorption maximum.

-

pH Effects: The mobile phase pH is also critical. Acidic conditions are required to keep the hydrazones stable and prevent the deprotonation of the unreacted DNPH reagent.[11] Changes in pH can alter the electronic state of the molecule and shift its absorbance spectrum. A study on aldehyde-DNPH derivatives showed that adding a small amount of acid (e.g., 0.02-0.2% phosphoric acid) to solutions can help stabilize the E/Z isomer ratio, leading to more reproducible quantitation.[12]

Best Practice: Always perform a peak purity and λmax check using a PDA/DAD detector whenever you significantly alter your mobile phase composition. This ensures you are always measuring at the true absorbance maximum for your specific conditions, maximizing your signal.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Action(s) |

| Split or Broad Peaks for Cyclopentanone-DNPH | 1. E/Z Isomerization: The C=N bond of the hydrazone can exist as two geometric isomers (E and Z), which may separate under certain chromatographic conditions.[12] 2. Column Overload: Injecting too much mass on-column. 3. Secondary Interactions: Unwanted interactions between the analyte and the column stationary phase. | 1. Add a small amount of acid (e.g., 0.02-1% phosphoric acid) to your sample and standard solutions to promote a stable equilibrium between isomers.[12] 2. Dilute your sample and re-inject. 3. Ensure mobile phase pH is appropriate. Try a different column chemistry if the problem persists. |

| High Background Noise or "Wavy" Baseline | 1. Degraded Mobile Phase: Bacterial growth or degradation of solvents/additives. 2. Failing Detector Lamp: Deuterium lamp nearing the end of its life. 3. Contaminated Flow Path: Build-up of contaminants in the pump, injector, or column. | 1. Prepare fresh mobile phase daily and filter/degas appropriately. 2. Check lamp energy and hours via detector diagnostics. Replace if necessary. 3. Perform systematic flushing of the HPLC system with appropriate cleaning solvents. |

| Interfering Peak Co-eluting with Analyte | 1. Insufficient Chromatographic Resolution: Gradient or mobile phase is not optimized. 2. Matrix Interference: A component from the sample matrix has the same retention time and absorbs at the same wavelength. | 1. Adjust the mobile phase gradient (e.g., make it shallower) or the organic/aqueous ratio to improve separation. 2. Use the PDA/DAD to check the peak purity. If impure, evaluate a different detection wavelength where the interference has minimal absorbance. This is a key use of multi-wavelength detection. |

Experimental Protocol: Empirical Determination of Optimal Wavelength

This protocol describes how to use an HPLC system with a PDA/DAD detector to find the precise absorption maximum for cyclopentanone 2,4-DNPH under your specific chromatographic conditions.